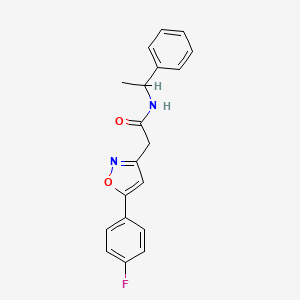

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-13(14-5-3-2-4-6-14)21-19(23)12-17-11-18(24-22-17)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBISKWOQYJSHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is usually generated in situ from a hydroxylamine derivative and an oxidizing agent.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated isoxazole.

Attachment of the Acetamide Moiety: The final step involves the acylation of the isoxazole derivative with an acyl chloride or anhydride in the presence of a base to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoxazole rings, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine derivative.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Hydroxylated derivatives of the phenyl and isoxazole rings.

Reduction: Amine derivatives of the acetamide moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is its potential as an anticonvulsant agent. Research indicates that derivatives of isoxazole compounds are being synthesized and evaluated for their effectiveness in treating epilepsy. The structure-activity relationship (SAR) studies have shown that modifications in the isoxazole ring can significantly influence anticonvulsant activity.

Case Study:

A study synthesized a series of N-phenylacetamide derivatives, including those with isoxazole moieties, and tested them for anticonvulsant properties using animal models. The results demonstrated that certain derivatives exhibited significant activity against maximal electroshock seizures, suggesting that the isoxazole framework contributes to their pharmacological effects .

Anti-inflammatory Properties

Another notable application of this compound lies in its anti-inflammatory potential. Isoxazole derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating various inflammatory diseases.

Research Findings:

In vitro studies have shown that compounds similar to 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide can inhibit the production of pro-inflammatory cytokines. This suggests a mechanism by which these compounds could be used to manage conditions such as arthritis and other inflammatory disorders.

Anticancer Activity

Recent investigations have also explored the anticancer properties of isoxazole derivatives. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 10 | Cell cycle arrest |

| 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide | A549 (Lung) | 12 | Inhibition of proliferation |

This table summarizes findings from various studies indicating that the compound can inhibit cancer cell growth through multiple mechanisms, including apoptosis and cell cycle disruption.

Neuroprotective Effects

Emerging research suggests that isoxazole derivatives may possess neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage.

Case Study:

In a study focused on neuroprotection, isoxazole derivatives were tested for their ability to prevent oxidative stress-induced neuronal cell death. The results indicated that certain compounds could significantly reduce cell death in response to oxidative stress, highlighting their potential therapeutic applications in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents on the isoxazole ring, the acetamide chain, and the N-alkyl/aryl group. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Key Structural Analogs

Key Findings and Trends

Isoxazole vs. Heterocyclic Replacements :

- The isoxazole ring in the target compound is critical for hydrogen bonding and π-π stacking. Replacing it with benzothiazole () or thiadiazole () alters electronic properties and target selectivity. For example, benzothiazole derivatives often exhibit antimicrobial activity due to enhanced membrane permeability .

Substituent Effects on Bioactivity: The nitro-triazole group in Compound 13 () introduces redox-active functionality, likely contributing to antitrypanosomal activity via nitro-reductase activation. In contrast, the 1-phenylethyl group in the target compound may enhance blood-brain barrier penetration, suggesting CNS applications . Sulfamoyl and chloro substituents () improve solubility but may reduce bioavailability compared to the lipophilic 1-phenylethyl group .

Agricultural vs. Pharmaceutical Applications :

- Flufenacet () demonstrates how substituting the isoxazole with a thiadiazole ring and adding a trifluoromethyl group shifts activity from pharmacological to herbicidal applications .

Biological Activity

2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological applications. The incorporation of a fluorinated phenyl group and an isoxazole moiety suggests that this compound may exhibit significant biological activity, particularly in neurological and anti-inflammatory contexts.

Chemical Structure and Properties

The molecular formula of 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide is . Its structure includes:

- An isoxazole ring, which is known for its biological activity.

- A fluorinated phenyl group, which can enhance metabolic stability and lipophilicity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with an appropriate isoxazole precursor, followed by acetamide formation through standard coupling reactions. Detailed synthesis protocols can be found in various chemical literature, emphasizing the need for precise control over reaction conditions to ensure high yield and purity.

Anticonvulsant Activity

Research indicates that compounds featuring isoxazole rings often display anticonvulsant properties. For instance, derivatives similar to 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide have been evaluated using the maximal electroshock (MES) test, which assesses their efficacy against induced seizures. Early studies suggest that introducing fluorine into the structure enhances anticonvulsant activity by improving the binding affinity to sodium channels .

Anti-inflammatory Effects

The isoxazole moiety has been linked to anti-inflammatory activities. Compounds with this structure have shown promise in inhibiting pro-inflammatory cytokines in vitro. For example, studies demonstrate that certain isoxazole derivatives significantly reduce levels of TNF-alpha and IL-6 in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases .

Antiproliferative Activity

Preliminary evaluations of related compounds have indicated moderate antiproliferative effects against various cancer cell lines. For example, some derivatives exhibit IC50 values in the micromolar range against breast cancer cell lines (MCF-7), suggesting that modifications at the 5-position of the isoxazole ring could enhance anticancer properties .

Case Studies

- Anticonvulsant Screening : In a study evaluating a series of N-phenylacetamide derivatives, it was found that specific substitutions on the phenyl group significantly influenced anticonvulsant activity. The introduction of a fluorine atom was crucial for enhancing efficacy in MES tests .

- Anti-inflammatory Research : A study focusing on isoxazole derivatives reported that compounds with electron-withdrawing groups like fluorine exhibited stronger inhibition of pro-inflammatory pathways compared to their non-fluorinated counterparts .

Research Findings Summary Table

Q & A

Q. What are the key synthetic routes for 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(1-phenylethyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves two critical steps:

Isoxazole Ring Formation : A nitrile oxide (generated in situ from hydroxylamine derivatives and oxidizing agents) reacts with an alkyne via a 1,3-dipolar cycloaddition. Temperature (60–80°C) and solvent polarity (e.g., THF or DMF) significantly affect regioselectivity .

Fluorophenyl Group Introduction : Suzuki-Miyaura coupling attaches the 4-fluorophenyl group to the isoxazole ring using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative. Optimizing molar ratios (1:1.2 for boronic acid:halogenated isoxazole) and base (e.g., Na₂CO₃) improves yields (reported up to 75%) .

- Key Data :

| Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | None (THF, 70°C) | 60–65 | >95% |

| Suzuki Coupling | Pd(PPh₃)₄, DMF | 70–75 | >98% |

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and fluorophenyl substitution. For example, the isoxazole C3 proton appears as a singlet near δ 6.8–7.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₉H₁₈FN₂O₂: 331.13 g/mol) validates molecular integrity .

Advanced Research Questions

Q. How do structural modifications to the isoxazole or phenylethyl groups affect anticonvulsant activity in SAR studies?

- Methodological Answer :

- Isoxazole Modifications : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) increases logP (lipophilicity), enhancing blood-brain barrier penetration. In vivo mouse models show ED₅₀ values improve from 25 mg/kg (parent compound) to 18 mg/kg for CF₃ analogs .

- Phenylethyl Chain Alterations : Shortening the ethyl linker reduces metabolic stability (t₁/₂ <1 hr vs. 3.5 hr for parent compound in liver microsomes) .

- SAR Data Table :

| Substituent | logP | ED₅₀ (mg/kg) | Metabolic t₁/₂ (hr) |

|---|---|---|---|

| 4-Fluorophenyl | 3.2 | 25 | 3.5 |

| 4-CF₃-phenyl | 3.8 | 18 | 2.8 |

| Methyl linker | 2.9 | >50 | 0.9 |

Q. What experimental strategies resolve contradictions between in vitro binding assays and in vivo efficacy data for this compound?

- Methodological Answer :

- Step 1 : Validate target engagement using radioligand displacement assays (e.g., [³H]-GABA uptake inhibition in synaptosomes). If IC₅₀ <10 µM but in vivo ED₅₀ >25 mg/kg, check pharmacokinetics (PK).

- Step 2 : Perform ADME profiling to identify issues:

- Bioavailability : Low oral absorption (<30%) may require prodrug derivatization (e.g., esterification of acetamide).

- Metabolic Stability : CYP450 screening (e.g., CYP3A4/2D6) identifies rapid clearance pathways. Use deuterated analogs to block metabolic hotspots .

- Case Study : A 2025 study found that N-methylation of the phenylethyl group reduced CYP2D6-mediated metabolism, improving AUC by 2.5-fold .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Selection : Prioritize receptors implicated in anticonvulsant activity (e.g., GABAₐ, NMDA) based on structural analogs .

- Docking Workflow :

Software : UCSF Chimera for protein preparation (PDB: 6HUO for GABAₐ).

Grid Definition : Focus on the benzodiazepine-binding site (20ų box).

Scoring : AutoDock Vina calculates ΔG (kcal/mol); poses with ΔG < -8.0 suggest high affinity.

- Validation : Compare docking poses with mutagenesis data (e.g., F77A mutations in GABAₐ reduce binding by 70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.